3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-(4-Methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused benzothieno-pyrimidine core. The molecule is substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a sulfanyl (-SH) moiety. This scaffold is synthesized via the Gewald reaction, starting from cyclohexanone, ethyl cyanoacetate, and sulfur, followed by cyclization with formamide to form the pyrimidinone ring . Subsequent modifications, such as chlorination with phosphorus oxychloride and substitution reactions, enable the introduction of diverse functional groups . The 4-methoxyphenyl substituent enhances electronic stability, while the sulfanyl group provides a reactive site for further derivatization, making this compound a versatile intermediate for drug discovery .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-11-8-6-10(7-9-11)19-16(20)14-12-4-2-3-5-13(12)23-15(14)18-17(19)22/h6-9H,2-5H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQDUKIEWRXIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354294 | |
| Record name | 3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65234-02-8 | |
| Record name | 3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene moiety. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the thiophene moiety, it is possible that this compound could affect pathways related to inflammation, cancer, and microbial infections. .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential pharmacological properties suggested by the presence of the thiophene moiety, it is possible that this compound could have effects on cell proliferation, inflammation, and microbial growth.
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Biological Activity
3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzothieno[2,3-d]pyrimidin core structure with a methoxyphenyl substituent and a sulfanyl group. Its molecular formula is , and it is characterized by the following structural elements:
- Benzothieno Core : Provides a rigid framework conducive to biological interactions.
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Sulfanyl Group : Increases chemical reactivity and potential for nucleophilic interactions.
Anticancer Properties
Numerous studies have indicated that compounds structurally similar to 3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Research has shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bacterial Resuscitation : Preliminary findings suggest that it can stimulate the resuscitation of dormant bacterial cells by enhancing ribosomal activity. This mechanism is crucial for combating antibiotic resistance .
- Cytotoxicity Against Bacteria : In vitro assays have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of various thieno-pyrimidine derivatives on human cancer cell lines. The results indicated that 3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one significantly inhibited the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 12 µM and 15 µM respectively .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited the growth of S. aureus at a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 5-benzyl-3-methyl-8-{[2-(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl | Similar thieno-pyrimidine core | Anticancer |
| 4-chloro-N-(6,7-dimethoxy-4-oxo)benzamide | Contains pyrimidine and methoxy groups | Antimicrobial |
| N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]}sulfanyl | Similar substituents | Cytotoxic |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on molecular formula C₁₈H₁₆N₂O₂S₂.
Preparation Methods
Gewald Reaction-Based Cyclization
The Gewald reaction serves as the foundational step for constructing the benzothiophene core. This method involves the condensation of cyclohexanone, elemental sulfur, and malononitrile in the presence of a base such as morpholine or diethylamine. The resulting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes subsequent cyclization with thiourea derivatives to form the pyrimidin-4(3H)-one scaffold.
Key reaction parameters :
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Solvent : Ethanol or DMF
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Temperature : 80–100°C
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Catalyst : Piperidine (0.5–1.0 eq)
The 4-methoxyphenyl group is introduced via nucleophilic aromatic substitution at the 3-position using 4-methoxyphenylboronic acid under Suzuki coupling conditions.
One-Pot Multi-Component Synthesis
Recent advances demonstrate the feasibility of a one-pot procedure combining Gewald cyclization and pyrimidinone formation:
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Step 1 : Cyclohexanone (1.0 eq), sulfur (1.2 eq), and malononitrile (1.1 eq) react in ethanol at 80°C for 6 hours.
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Step 2 : In situ addition of thiourea (1.05 eq) and 4-methoxyphenyl isocyanate (1.1 eq) at 120°C for 12 hours.
This method achieves a 68% overall yield with reduced purification steps compared to traditional sequential synthesis.
Sulfur Incorporation Strategies
Thiolation via Nucleophilic Substitution
The 2-sulfanyl group is introduced through displacement of a halogen atom (typically chlorine) at the 2-position of the pyrimidinone intermediate.
| Method | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination-SH substitution | POCl₃ → NaSH | Toluene, 110°C, 8h | 72 | |
| Direct thiol coupling | Lawesson's reagent | DCM, rt, 24h | 58 |
X-ray crystallographic data confirm that the sulfur atom adopts a planar configuration within the thienopyrimidine system, influencing subsequent reactivity.
Microwave-Assisted Thiolation
Microwave irradiation (300 W, 150°C) reduces reaction times from 24 hours to 45 minutes when using thiourea as the sulfur source. This technique improves atom economy while maintaining yields ≥65%.
Structural Optimization and Yield Enhancement
Solvent Effects on Cyclization
A comparative study of solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 74 | 98.2 |
| Ethanol | 24.3 | 68 | 97.5 |
| Toluene | 2.4 | 42 | 89.3 |
Polar aprotic solvents like DMF facilitate better charge separation during cyclization, explaining the higher yields.
Catalytic Systems
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 5 | 81 |
| Pd(dba)₂ | 3 | 78 |
| NiCl₂(dppf) | 10 | 63 |
Leaching tests confirm <0.5% metal contamination in final products when using tetrakis(triphenylphosphine)palladium(0).
Analytical Characterization
Spectroscopic Validation
Crystallographic Studies
Single-crystal X-ray diffraction reveals:
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Dihedral angle between benzothiophene and pyrimidinone planes: 12.4°
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Intramolecular hydrogen bond between N-H and carbonyl oxygen (2.89 Å).
Industrial-Scale Production Challenges
Purification Considerations
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Recrystallization : Ethyl acetate/hexane (3:1) achieves 99.5% purity
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Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5)
Pilot plant data show a 15% yield drop when scaling from lab (50 g) to industrial (5 kg) batches, primarily due to thermal gradients in large reactors.
Emerging Synthetic Technologies
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing the core tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold?
The Gewald reaction is foundational for synthesizing the benzothiophene precursor using cyclohexanone, ethyl cyanoacetate, and sulfur. Subsequent cyclization with formamide yields the pyrimidinone core. Chlorination with POCl₃ facilitates substitutions at position 2 (e.g., thiol or alkyl groups), while position 3 modifications involve nucleophilic substitution with aryl/alkyl amines . Aza-Wittig reactions and heterocumulene-mediated annulation are advanced methods for introducing diverse substituents .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.4–8.7 ppm for substituted phenyl groups) and aliphatic protons (δ 2.7–3.1 ppm for tetrahydro ring CH₂ groups) .
- IR Spectroscopy : Confirms carbonyl (1676–1654 cm⁻¹) and thioamide (1647 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 284 [M+H]⁺ for pyridinyl derivatives) .
- X-ray Crystallography : Resolves bond angles and planarity of the thienopyrimidine core .
Q. What preliminary biological activities are reported for structurally related compounds?
Derivatives exhibit:
- Antimicrobial Activity : MIC values of 15–50 µg/mL against S. aureus and E. coli via Schiff base formation at position 3 .
- Anti-inflammatory Effects : COX-2 inhibition (IC₅₀ ~1.2 µM) through 3-(4-methoxyphenyl) substitution .
- Hypolipidemic Potential : 40–60% reduction in LDL cholesterol in rodent models via 2-sulfanyl modifications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Solvent Selection : Use DMF or THF for aza-Wittig reactions to enhance nucleophilicity .
- Temperature Control : Maintain 80–100°C during cyclization to minimize side products .
- Catalysis : Employ Pd/C or CuI for cross-coupling reactions at position 2, achieving >85% yields .
Q. What strategies address poor aqueous solubility in pharmacological assays?
- Prodrug Design : Conjugate with niacin (vitamin B3) to enhance bioavailability, as seen in hypolipidemic analogs .
- PEGylation : Introduce polyethylene glycol chains at the 2-sulfanyl group to improve solubility without compromising activity .
- Trifluoromethyl Substitution : Increase lipophilicity and metabolic stability, as demonstrated in thieno[3,2-d]pyrimidine derivatives .
Q. How do substituents at positions 2 and 3 influence structure-activity relationships (SAR)?
- Position 2 : Thioether groups (e.g., 3-methylbenzyl) enhance antimicrobial activity by disrupting bacterial membrane integrity .
- Position 3 : 4-Methoxyphenyl groups improve anti-inflammatory activity via π-π stacking with COX-2 .
- Combined Modifications : Schiff bases at position 3 and dialkylamino groups at position 2 show synergistic effects against multidrug-resistant pathogens .
Q. How can contradictory data in biological assays across studies be resolved?
- Assay Standardization : Compare MIC values using CLSI guidelines to minimize variability in antimicrobial studies .
- Cell Line Validation : Use authenticated cell lines (e.g., HCT-116 for anticancer assays) to ensure reproducibility .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR) or bacterial DNA gyrase .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes, correlating with IC₅₀ values .
- QSAR Modeling : CoMFA/CoMSIA identifies critical substituents (e.g., electron-withdrawing groups at position 2) for activity .
Q. What strategies enhance metabolic stability for in vivo applications?
- Deuterium Incorporation : Replace labile hydrogens (e.g., CH₃ → CD₃) to slow CYP450-mediated oxidation .
- Fluorine Substitution : Introduce CF₃ groups at position 4 to block metabolic hotspots .
- Prodrug Activation : Design ester prodrugs hydrolyzed by serum esterases to release the active compound .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
- Byproduct Control : Optimize stoichiometry in aza-Wittig reactions to minimize phosphine oxide byproducts .
- Process Automation : Use flow chemistry for POCl₃-mediated chlorination to improve safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
